molecular formula C24H28N2O3 B14850888 5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one

Cat. No.: B14850888
M. Wt: 392.5 g/mol
InChI Key: MOHNAJOUERFTGI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of indacaterol involves several steps, starting with the reaction of a compound of formula I with 2-amino-5,6-diethylindan (formula II) in the presence of a base to form a compound of formula III. This intermediate is then converted to indacaterol or its pharmaceutically acceptable salts . Industrial production methods focus on optimizing yield and purity while minimizing the formation of impurities .

Chemical Reactions Analysis

Indacaterol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated and reduced derivatives of indacaterol .

Scientific Research Applications

Indacaterol has a wide range of scientific research applications:

Comparison with Similar Compounds

Indacaterol is compared with other long-acting beta-adrenoceptor agonists such as formoterol, salmeterol, and tiotropium. Unlike these compounds, indacaterol has a longer duration of action, allowing for once-daily dosing . This makes it more convenient for patients and can improve adherence to treatment. Similar compounds include:

Indacaterol’s unique properties, such as its rapid onset and long duration of action, make it a valuable addition to the treatment options for COPD and asthma .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one

InChI

InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,20,22,25,27-28H,3-4,11-13H2,1-2H3

InChI Key

MOHNAJOUERFTGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=CC=C(C4=NC(=O)C=CC34)O)O)CC

Origin of Product

United States

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